Cas no 6972-44-7 (5-Fluorosulfonyl-Isophthalic Acid)

5-Fluorosulfonyl-Isophthalic Acid is a versatile aromatic dicarboxylic acid derivative featuring a reactive fluorosulfonyl group. This compound is particularly valued for its dual functionality, combining the reactivity of the fluorosulfonyl moiety with the structural rigidity of the isophthalic acid framework. The fluorosulfonyl group enables efficient nucleophilic substitution reactions, making it useful in the synthesis of sulfonamides, sulfonate esters, and other sulfonyl-based derivatives. Its isophthalic acid backbone provides stability and compatibility with polymerization processes, facilitating applications in high-performance polymers and specialty materials. The compound’s well-defined reactivity and structural properties make it a valuable intermediate in organic synthesis and materials science.
5-Fluorosulfonyl-Isophthalic Acid structure
6972-44-7 structure
Product Name:5-Fluorosulfonyl-Isophthalic Acid
CAS No:6972-44-7
MF:C8H5FO6S
MW:248.185105085373
CID:1738967
Update Time:2025-11-02

5-Fluorosulfonyl-Isophthalic Acid Chemical and Physical Properties

Names and Identifiers

    • 5-fluorosulfonylbenzene-1,3-dicarboxylic Acid
    • 5-(fluorosulfonyl)isophthalic acid
    • 3,5-DICARBOXYBENZENESULFONYL FLUORIDE
    • NSC61994
    • AC1Q6YMO
    • AC1L6KB8
    • AC1Q72SX
    • CTK5D1082
    • 5-Fluorosulfonyl-Isophthalic Acid
    • AR-1G5590
    • Inchi: 1S/C8H5FO6S/c9-16(14,15)6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3H,(H,10,11)(H,12,13)
    • InChI Key: NVKOTYRAFOFHGL-UHFFFAOYSA-N
    • SMILES: S(C1C=C(C(=O)O)C=C(C(=O)O)C=1)(=O)(=O)F

Computed Properties

  • Exact Mass: 247.97905
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3

Experimental Properties

  • PSA: 108.74
  • LogP: 1.82200

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Additional information on 5-Fluorosulfonyl-Isophthalic Acid

5-Fluorosulfonyl-Isophthalic Acid (CAS No. 6972-44-7): Properties, Applications, and Market Insights

5-Fluorosulfonyl-Isophthalic Acid (CAS No. 6972-44-7) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical intermediates, advanced material synthesis, and specialty chemicals. This compound, characterized by its unique fluorosulfonyl and isophthalic acid functional groups, offers versatile reactivity, making it a valuable building block in modern chemical research and industrial applications.

The molecular structure of 5-Fluorosulfonyl-Isophthalic Acid features a benzene ring substituted with both a fluorosulfonyl group (-SO2F) and a carboxylic acid (-COOH) group at the meta position. This arrangement provides distinct electronic and steric properties, enabling selective reactions in synthetic chemistry. Researchers and manufacturers often seek this compound for its ability to act as a precursor in the synthesis of high-performance polymers, agrochemicals, and pharmaceutical intermediates.

One of the most prominent applications of 5-Fluorosulfonyl-Isophthalic Acid lies in the development of advanced materials. Its reactive fluorosulfonyl group allows for efficient cross-linking in polymer chemistry, enhancing thermal stability and mechanical strength in resins and coatings. Additionally, the compound's isophthalic acid moiety contributes to improved solubility and processability, making it a preferred choice for high-value material formulations.

In the pharmaceutical industry, 5-Fluorosulfonyl-Isophthalic Acid serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its ability to introduce fluorine-containing groups into molecular frameworks is particularly valuable, as fluorinated compounds often exhibit enhanced bioavailability and metabolic stability. This aligns with the growing demand for fluorinated pharmaceuticals, a trend driven by the need for more effective and targeted therapies.

The global market for 5-Fluorosulfonyl-Isophthalic Acid is expanding, fueled by advancements in specialty chemicals and green chemistry initiatives. Manufacturers are increasingly focusing on sustainable production methods, such as catalytic processes and solvent-free reactions, to meet environmental regulations and reduce carbon footprints. This shift resonates with the broader industry emphasis on eco-friendly synthesis and circular economy principles.

From a research perspective, 5-Fluorosulfonyl-Isophthalic Acid is frequently explored in click chemistry and bioconjugation techniques. Its fluorosulfonyl group can participate in efficient coupling reactions under mild conditions, enabling the rapid assembly of complex molecules. This has opened new avenues in drug discovery, diagnostics, and material science, where precision and efficiency are paramount.

Handling and storage of 5-Fluorosulfonyl-Isophthalic Acid require adherence to standard laboratory safety protocols. While the compound is not classified as hazardous under normal conditions, proper ventilation and personal protective equipment (PPE) are recommended during use. Its stability under ambient conditions makes it a practical choice for industrial and academic laboratories alike.

In summary, 5-Fluorosulfonyl-Isophthalic Acid (CAS No. 6972-44-7) stands out as a multifunctional compound with broad utility in pharmaceuticals, advanced materials, and specialty chemical synthesis. Its unique structural features and reactivity profile position it as a key player in the evolving landscape of chemical innovation. As industries continue to prioritize sustainability and efficiency, the demand for high-purity 5-Fluorosulfonyl-Isophthalic Acid is expected to rise, offering exciting opportunities for researchers and manufacturers worldwide.

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